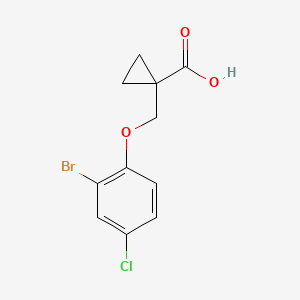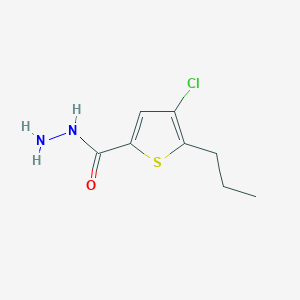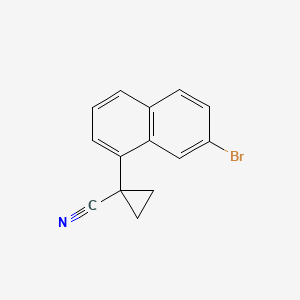![molecular formula C11H17N3O4 B12075673 tert-Butyl (6,8-dioxo-5,7-diazaspiro[3.4]octan-2-yl)carbamate](/img/structure/B12075673.png)
tert-Butyl (6,8-dioxo-5,7-diazaspiro[3.4]octan-2-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl-(6,8-Dioxo-5,7-diazaspiro[3.4]octan-2-yl)carbamát: ist eine synthetische organische Verbindung mit der Summenformel C11H17N3O4. Sie zeichnet sich durch eine spirocyclische Struktur aus, die einen Diazaspirooctan-Kern mit tert-Butyl- und Carbamát-Funktionsgruppen umfasst.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von tert-Butyl-(6,8-Dioxo-5,7-diazaspiro[3.4]octan-2-yl)carbamát umfasst in der Regel mehrere Schritte. Eine gängige Methode beinhaltet die folgenden Schritte:
Bildung des Spirocyclischen Kerns: Der spirocyclische Kern kann durch Reaktion geeigneter Ausgangsstoffe unter kontrollierten Bedingungen synthetisiert werden. Beispielsweise kann eine Reaktion, die eine Diazabicycloverbindung und ein geeignetes Elektrophil beinhaltet, die spirocyclische Struktur bilden.
Einführung von Funktionsgruppen: Die tert-Butyl- und Carbamátgruppen werden durch nachfolgende Reaktionen eingeführt. Dies kann die Verwendung von tert-Butylchloroformiat und einem Amin zur Bildung der Carbamátbindung beinhalten.
Reinigung: Das Endprodukt wird unter Verwendung von Techniken wie Säulenchromatographie, Umkristallisation oder Destillation gereinigt, um die gewünschte Verbindung in hoher Reinheit zu erhalten.
Industrielle Produktionsverfahren: Die industrielle Produktion von tert-Butyl-(6,8-Dioxo-5,7-diazaspiro[3.4]octan-2-yl)carbamát kann ähnliche Synthesewege, aber in größerem Maßstab, beinhalten. Der Prozess ist auf Effizienz, Ausbeute und Wirtschaftlichkeit optimiert. Zu den wichtigsten Schritten gehören:
Massensynthese: Großraumreaktoren und automatisierte Systeme werden verwendet, um die Reaktionen durchzuführen.
Reinigung und Qualitätskontrolle: Fortschrittliche Reinigungstechniken und strenge Qualitätskontrollmaßnahmen gewährleisten die Konsistenz und Reinheit des Endprodukts.
Analyse Chemischer Reaktionen
Reaktionstypen: tert-Butyl-(6,8-Dioxo-5,7-diazaspiro[3.4]octan-2-yl)carbamát unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, bei denen Funktionsgruppen durch Nukleophile ersetzt werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Wasserstoffperoxid, Kaliumpermanganat und andere Oxidationsmittel.
Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid und andere Reduktionsmittel.
Substitution: Nukleophile wie Amine, Alkohole und Thiole.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation oxidierte Derivate liefern, während die Reduktion reduzierte Formen der Verbindung erzeugen kann.
Wissenschaftliche Forschungsanwendungen
Chemie: tert-Butyl-(6,8-Dioxo-5,7-diazaspiro[34]octan-2-yl)carbamát wird als Baustein in der organischen Synthese verwendet.
Biologie: In der biologischen Forschung wird diese Verbindung auf ihre potenziellen Wechselwirkungen mit biologischen Makromolekülen untersucht. Sie kann als Sonde oder Ligand in biochemischen Assays dienen.
Medizin: Die Verbindung wird auf ihre potenziellen therapeutischen Anwendungen untersucht. Ihre Fähigkeit, mit bestimmten biologischen Zielen zu interagieren, macht sie zu einem Kandidaten für die Medikamentenentwicklung.
Industrie: In der Industrie wird tert-Butyl-(6,8-Dioxo-5,7-diazaspiro[3.4]octan-2-yl)carbamát bei der Produktion von Spezialchemikalien und Materialien verwendet. Seine einzigartigen Eigenschaften machen es in verschiedenen Produktionsprozessen wertvoll.
Wirkmechanismus
Der Wirkmechanismus von tert-Butyl-(6,8-Dioxo-5,7-diazaspiro[3.4]octan-2-yl)carbamát beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielen. Die Verbindung kann an Enzyme, Rezeptoren oder andere Proteine binden und deren Aktivität modulieren. Die genauen Pfade und Ziele hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab.
Wirkmechanismus
The mechanism of action of tert-Butyl (6,8-dioxo-5,7-diazaspiro[3.4]octan-2-yl)carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
- tert-Butyl-2,6-diazaspiro[3.4]octan-2-carboxylat
- tert-Butyl-8-hydroxy-6-thia-2-azaspiro[3.4]octan-2-carboxylat
- tert-Butyl-7-oxo-2,6-diazaspiro[3.4]octan-2-carboxylat
Vergleich: tert-Butyl-(6,8-Dioxo-5,7-diazaspiro[3.4]octan-2-yl)carbamát ist aufgrund seiner spezifischen Funktionsgruppen und seiner spirocyclischen Struktur einzigartig. Im Vergleich zu ähnlichen Verbindungen kann es eine andere Reaktivität, Stabilität und biologische Aktivität aufweisen. Diese Unterschiede machen es zu einer wertvollen Verbindung für spezifische Anwendungen, bei denen seine einzigartigen Eigenschaften von Vorteil sind.
Eigenschaften
Molekularformel |
C11H17N3O4 |
|---|---|
Molekulargewicht |
255.27 g/mol |
IUPAC-Name |
tert-butyl N-(6,8-dioxo-5,7-diazaspiro[3.4]octan-2-yl)carbamate |
InChI |
InChI=1S/C11H17N3O4/c1-10(2,3)18-9(17)12-6-4-11(5-6)7(15)13-8(16)14-11/h6H,4-5H2,1-3H3,(H,12,17)(H2,13,14,15,16) |
InChI-Schlüssel |
JJONSQROPLAXPS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1CC2(C1)C(=O)NC(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl [(methoxycarbonothioyl)sulfanyl]acetate](/img/structure/B12075593.png)

![3-[(5-Fluoro-2-nitrophenoxy)methyl]pyrrolidine](/img/structure/B12075605.png)


![Methyl 4-amino-3-[(cyclopropylmethyl)amino]benzoate](/img/structure/B12075619.png)


![9-[5-(hydroxymethyl)oxolan-2-yl]-3H-purine-2,6-dione](/img/structure/B12075632.png)
![2-methyl-1-[2-methyl-4-(3-methylphenyl)phenyl]-4-(3-methylphenyl)benzene](/img/structure/B12075640.png)
![(2R,3R,4S,5R)-5-(4-benzamido-2-oxo-1,2-dihydropyrimidin-1-yl)-2-[(benzoyloxy)methyl]-4-fluorooxolan-3-yl benzoate](/img/structure/B12075652.png)



